D-Isatropic acid
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Overview
Description
D-Isatropic acid is a compound of interest in various scientific fields due to its unique chemical properties and potential applications. It is a derivative of isatropic acid, which is known for its role in organic synthesis and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Isatropic acid typically involves the use of specific reagents and conditions to ensure the correct stereochemistry. One common method involves the use of chiral catalysts to induce the desired stereochemistry during the synthesis process. The reaction conditions often include controlled temperatures and pH levels to optimize the yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
D-Isatropic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
D-Isatropic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of D-Isatropic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
D-Isatropic acid can be compared with other similar compounds, such as:
L-Isatropic acid: The enantiomer of this compound, with different stereochemistry and potentially different biological activities.
Isatropic acid: The parent compound, which lacks the specific stereochemistry of this compound.
Uniqueness
This compound is unique due to its specific stereochemistry, which can lead to distinct biological activities and chemical properties compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
6556-37-2 |
---|---|
Molecular Formula |
C18H16O4 |
Molecular Weight |
296.3 g/mol |
IUPAC Name |
(1R,4S)-4-phenyl-2,3-dihydro-1H-naphthalene-1,4-dicarboxylic acid |
InChI |
InChI=1S/C18H16O4/c19-16(20)14-10-11-18(17(21)22,12-6-2-1-3-7-12)15-9-5-4-8-13(14)15/h1-9,14H,10-11H2,(H,19,20)(H,21,22)/t14-,18+/m1/s1 |
InChI Key |
LRUSLZFPYBAMCI-KDOFPFPSSA-N |
Isomeric SMILES |
C1C[C@@](C2=CC=CC=C2[C@@H]1C(=O)O)(C3=CC=CC=C3)C(=O)O |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1C(=O)O)(C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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